molecular formula C27H36N4O2 B11367231 N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11367231
M. Wt: 448.6 g/mol
InChI Key: JLMSRZKBZSWIFX-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a phenoxy group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazole-5-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzodiazole moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The phenoxy group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE: Shares a similar phenoxy group but differs in the hydrazide moiety.

    5-METHYL-2-(PROPAN-2-YL)PHENOXYACETIC ACID: Contains the same phenoxy group but lacks the benzodiazole core.

Uniqueness

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its combination of a benzodiazole core and a phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H36N4O2

Molecular Weight

448.6 g/mol

IUPAC Name

N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H36N4O2/c1-18(2)22-8-6-20(4)14-25(22)33-17-27(32)28-21-7-9-24-23(15-21)29-26(30(24)5)16-31-12-10-19(3)11-13-31/h6-9,14-15,18-19H,10-13,16-17H2,1-5H3,(H,28,32)

InChI Key

JLMSRZKBZSWIFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=C(C=CC(=C4)C)C(C)C

Origin of Product

United States

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